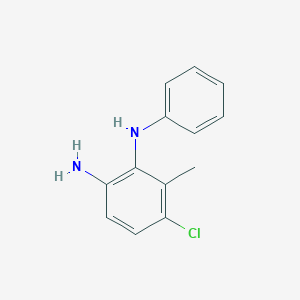5-Chloro-6-methyl-N1-phenylbenzene-1,2-diamine
CAS No.: 79759-93-6
Cat. No.: VC8295843
Molecular Formula: C13H13ClN2
Molecular Weight: 232.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 79759-93-6 |
|---|---|
| Molecular Formula | C13H13ClN2 |
| Molecular Weight | 232.71 g/mol |
| IUPAC Name | 4-chloro-3-methyl-2-N-phenylbenzene-1,2-diamine |
| Standard InChI | InChI=1S/C13H13ClN2/c1-9-11(14)7-8-12(15)13(9)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
| Standard InChI Key | ISYVFWJXVUQOAU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl |
| Canonical SMILES | CC1=C(C=CC(=C1NC2=CC=CC=C2)N)Cl |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-chloro-6-methyl-N1-phenylbenzene-1,2-diamine consists of a benzene core with three distinct substituents:
-
A chlorine atom at the 5-position, which introduces electronegativity and influences reactivity.
-
A methyl group at the 6-position, contributing steric bulk and modulating solubility.
-
A phenyl group attached to the N1 nitrogen, enhancing aromatic conjugation and stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.71 g/mol |
| Exact Mass | 232.077 g/mol |
| Density | |
| Boiling Point | |
| Flash Point | |
| Polar Surface Area (PSA) | 38.05 Ų |
| LogP (Octanol-Water Partition) | 3.60 |
The compound’s polar surface area and LogP suggest moderate hydrophilicity, balancing solubility in organic solvents and limited water miscibility . The chlorine and methyl groups create a steric and electronic environment that influences its reactivity in substitution and condensation reactions.
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s boiling point () and flash point () indicate thermal stability suitable for high-temperature applications. Its solid-state behavior remains undocumented, though the liquid phase is likely viscous due to intermolecular hydrogen bonding between amine groups.
Solubility and Partitioning
With a LogP of 3.60, the compound exhibits preferential solubility in non-polar solvents like dichloromethane or ethyl acetate. The phenyl group further enhances lipid solubility, suggesting potential membrane permeability in biological systems .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves/clothing |
| Eye Irritation | H319 | Use safety goggles/face shield |
| Respiratory Irritation | H335 | Ensure adequate ventilation |
Handling requires personal protective equipment (PPE), including nitrile gloves and chemical-resistant goggles. Spills should be contained using inert absorbents, and contaminated surfaces must be rinsed thoroughly .
Comparative Analysis with Structural Analogues
Table 3: Comparison with Chlorinated Benzene Diamines
| Compound | Substituents | Molecular Weight | LogP |
|---|---|---|---|
| 5-Chloro-6-methyl-N1-phenyl-1,2-diamine | Cl (5), CH₃ (6), Ph (N1) | 232.71 | 3.60 |
| 4-Chloro-N1-methyl-1,2-diamine | Cl (4), CH₃ (N1) | 156.62 | 1.89 |
| 5-Chloro-N1-phenyl-1,2-diamine | Cl (5), Ph (N1) | 218.68 | 3.10 |
The phenyl group in the target compound increases molecular weight and lipophilicity compared to non-aryl analogues, potentially enhancing binding affinity in host-guest interactions .
Future Research Directions
-
Synthetic Optimization: Develop scalable routes using green chemistry principles.
-
Toxicological Profiling: Assess chronic toxicity and environmental impact.
-
Application-Specific Studies: Explore roles in catalysis or drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume